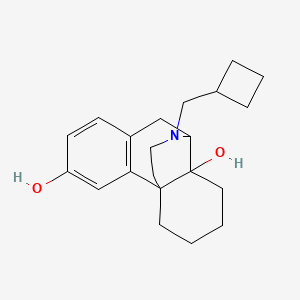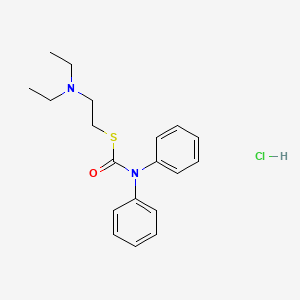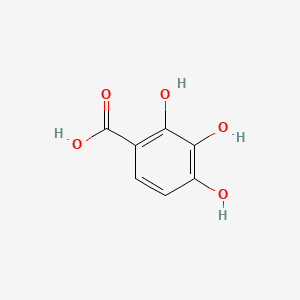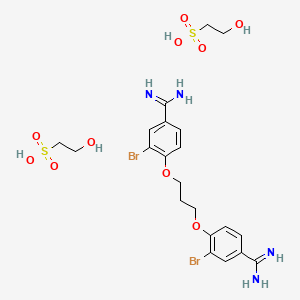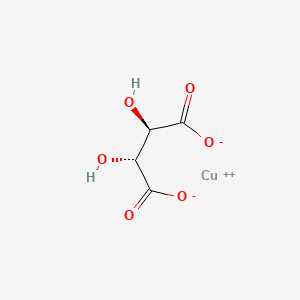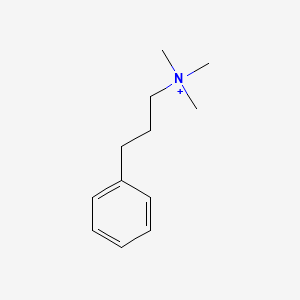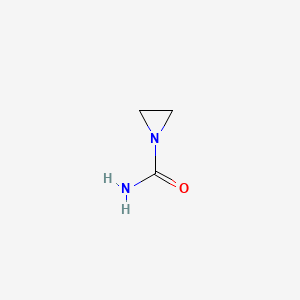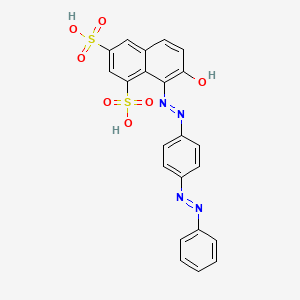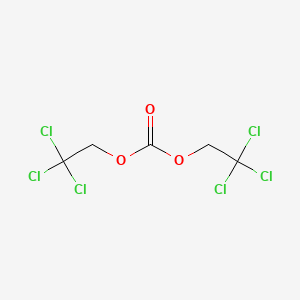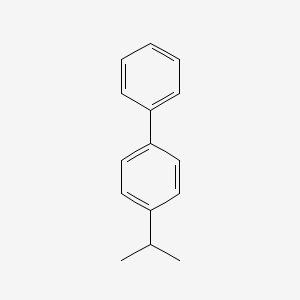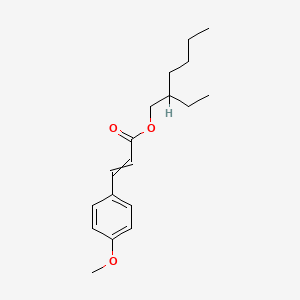![molecular formula C23H27N7O8 B1216721 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid CAS No. 37854-44-7](/img/structure/B1216721.png)
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is a compound that combines histidine, an essential amino acid, with riboflavin, also known as vitamin B2. This compound is of interest due to its potential biological and chemical properties, which may have applications in various fields such as medicine, biochemistry, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid typically involves the coupling of histidine with riboflavin. This can be achieved through peptide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the stability of both reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The riboflavin moiety can be oxidized to form lumichrome and lumiflavin under certain conditions.
Reduction: The compound can be reduced to form dihydroriboflavin.
Substitution: The histidine part can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the histidine moiety.
Major Products
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Various substituted histidylriboflavin derivatives depending on the reagents used.
科学研究应用
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of riboflavin derivatives.
Biology: Investigated for its role in enzymatic reactions involving flavoproteins.
Industry: Used in the development of biosensors and as a component in nutritional supplements.
作用机制
The mechanism of action of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: Acts as a cofactor for flavoproteins, facilitating redox reactions.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in biological systems.
Signal Transduction: May influence cellular signaling pathways through its interaction with histidine kinases and other proteins.
相似化合物的比较
Similar Compounds
Histidylflavin: Similar structure but lacks the riboflavin moiety.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin with different biochemical properties.
Flavin Mononucleotide (FMN): Another riboflavin derivative with distinct functions in biological systems.
Uniqueness
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is unique due to its combined properties of histidine and riboflavin, making it a versatile compound with potential applications in various fields. Its ability to participate in both peptide and flavin-related reactions sets it apart from other similar compounds.
属性
CAS 编号 |
37854-44-7 |
|---|---|
分子式 |
C23H27N7O8 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C23H27N7O8/c1-10-2-14-15(3-11(10)5-29-6-12(25-9-29)4-13(24)22(36)37)30(7-16(32)19(34)17(33)8-31)20-18(26-14)21(35)28-23(38)27-20/h2-3,6,9,13,16-17,19,31-34H,4-5,7-8,24H2,1H3,(H,36,37)(H,28,35,38) |
InChI 键 |
YSPJESWTPGIKKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
同义词 |
8 alpha-(N(3)-histidyl)riboflavin N(3)-histidylriboflavin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


